![molecular formula C6H4ClN3 B1362519 4-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 29274-28-0](/img/structure/B1362519.png)
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 4-position of the pyrazole ring adds to its chemical uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method is the Friedländer condensation, which involves the cyclization of aminopyrazole with a carbonyl compound under acidic or basic conditions . Another approach is the multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, oxidized derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
Synthesis of 4-Chloro-1H-Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution reactions. The compound serves as a precursor for various derivatives, which can be synthesized under mild conditions with good yields (67-83%) using aminoalkylphosphoramidates and other nucleophiles . The presence of the chlorine atom at the C-4 position enhances its reactivity, making it an attractive scaffold for further modifications.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of this compound derivatives. In vitro evaluations against Leishmania amazonensis promastigotes showed promising results, with some compounds exhibiting IC50 values as low as 6.44 µM. This suggests that these derivatives could serve as potential therapeutic agents against leishmaniasis .
Antimicrobial and Anticancer Properties
Research has demonstrated that compounds derived from this compound exhibit notable antimicrobial and anticancer activities. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma), with IC50 values ranging from 0.0001 to 0.0211 µM, outperforming standard drugs like doxorubicin . Additionally, these compounds have been tested for their antimicrobial efficacy, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship for this compound derivatives reveals that substituents at various positions significantly influence biological activity. For example:
- Compounds with a phenyl group at R1 and a cyano group at R2 demonstrated enhanced antileishmanial activity.
- The introduction of different substituents at C3 and C5 positions has been shown to modulate both antimicrobial and anticancer properties effectively.
Cytotoxicity Studies
Cytotoxicity assessments on murine peritoneal macrophages indicated that certain derivatives possess selectivity indices comparable to reference drugs like pentamidine. This highlights their potential not only as therapeutic agents but also as safer alternatives with reduced toxicity profiles .
Data Tables
The following table summarizes key findings from recent studies on the biological activities of various derivatives of this compound:
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis . The compound’s ability to bind to the active site of kinases and block their activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the 4-position, which may affect its reactivity and biological activity.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, leading to variations in chemical properties.
Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings, resulting in distinct chemical behavior.
Uniqueness
The presence of the chlorine atom at the 4-position in 4-Chloro-1H-pyrazolo[3,4-b]pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for selective biological activity . This makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
4-Chloro-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its structural similarity to purine bases. This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery and development.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. It has been shown to inhibit specific kinases, which are crucial for cellular signaling pathways. The compound's ability to modulate these pathways can influence cell function and metabolism significantly.
Key Mechanisms
- Enzyme Inhibition: The compound inhibits certain kinases, affecting phosphorylation processes critical for cell signaling.
- Binding Affinity: It binds selectively to target proteins, leading to either inhibition or activation depending on the context.
The compound's biochemical properties have been extensively studied, revealing its influence on cellular processes. For instance:
- Cellular Metabolism: It can alter metabolic pathways by modulating enzyme activity.
- Gene Expression: The compound may influence transcription factors that regulate gene expression.
Comparative Analysis with Similar Compounds
The presence of the chlorine atom at the 4-position distinguishes this compound from other similar compounds. This substitution enhances its reactivity and biological activity compared to derivatives lacking this functional group.
Compound | Key Features | Biological Activity |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Lacks 4-position chlorine | Reduced reactivity and activity |
2H-Pyrazolo[3,4-b]pyridine | Different tautomeric forms | Variations in biological properties |
Pyrazolo[3,4-c]pyridine | Different fusion pattern | Distinct chemical behavior |
Synthesis and Derivatives
Recent studies have focused on synthesizing various derivatives of this compound through nucleophilic aromatic substitution. For example:
- Phosphoramidate Derivatives: These derivatives were synthesized and evaluated for their biological activity against Leishmania species, showcasing promising antileishmanial properties .
- Nucleoside Analogs: C-4 substituted nucleosides derived from this compound have been synthesized and tested for antiviral activity .
Case Studies and Research Findings
Several studies highlight the biological potential of this compound:
- Antileishmanial Activity:
-
Kinase Inhibition:
- Research has shown that the compound acts as a selective inhibitor for certain kinases involved in cancer progression. This selectivity is crucial for developing targeted cancer therapies.
- Cellular Effects:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence substituent diversity?
- The Gould–Jacobs reaction is a primary method, involving cyclization of 5-aminopyrazoles with α,β-unsaturated ketones or esters. This yields 4-chloro-substituted derivatives when POCl₃ is used as a chlorinating agent. However, substituent diversity is limited due to the reaction’s reliance on pre-functionalized pyrazole precursors .
- Alternative routes include cyclization of pyrazole rings onto pyridine cores (e.g., starting from 2-chloro-nicotinonitrile derivatives) or nucleophilic substitution at the C4 position of pre-formed pyrazolo[3,4-b]pyridines .
- Key limitations: The Gould–Jacobs method struggles with electron-withdrawing substituents, while cyclization approaches require careful optimization of temperature and catalysts to avoid side reactions .
Q. How is structural characterization of this compound derivatives performed, and which techniques are critical for unambiguous assignment?
- 1D/2D NMR (e.g., ¹H, ¹³C, DEPT, COSY, HETCOR) is essential for mapping substituent positions and confirming regioselectivity in fused heterocycles. For example, ¹H-¹³C correlations resolve ambiguities in aromatic proton assignments .
- X-ray crystallography validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding in phosphoramidate derivatives) .
- Mass spectrometry and elemental analysis confirm molecular weight and purity, particularly for novel derivatives .
Q. What role does the chlorine atom at the C4 position play in derivatization, and how can it be exploited for further functionalization?
- The C4 chlorine is highly reactive toward nucleophilic aromatic substitution (SNAr) , enabling introduction of amines, alkoxides, or phosphoramidates. For example, treatment with anilines yields 4-arylaminopyrazolo[3,4-b]pyridines .
- Optimal conditions: Reactions typically require polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C), and catalytic bases (K₂CO₃) to activate the chlorine for displacement .
- Challenges: Steric hindrance from bulky substituents at C3 or C5 can reduce reactivity, necessitating extended reaction times or microwave-assisted synthesis .
Advanced Research Questions
Q. How can transition-metal catalysis enhance the enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives?
- Chiral Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving up to 99% enantiomeric excess (ee) . This method tolerates diverse substituents and provides access to enantiopure antileishmanial or kinase-inhibiting derivatives .
- Key factors: Ligand design (e.g., binaphthyl-based chiral auxiliaries) and solvent polarity critically influence stereoselectivity .
Q. What strategies enable regioselective C–H arylation of pyrazolo[3,4-b]pyridine scaffolds for late-stage diversification?
- Pd/CuI bimetallic systems promote γ-C–H arylation on the pyridine ring. For example, PdCl₂(PPh₃)₂ catalyzes coupling with aryl iodides, yielding single regioisomers in 77% yield . Selectivity is driven by the electron-deficient nature of the pyridine ring and steric effects .
- Applications: This method introduces aryl groups for tuning pharmacokinetic properties (e.g., log P) in kinase inhibitors .
Q. How do substituent effects at C3, C4, and C6 positions influence antimicrobial activity and dihydrofolate reductase (DHFR) inhibition?
- C3 modifications : Schiff bases or thiourea groups at C3 enhance antibacterial potency against Staphylococcus aureus (MIC: 2–8 µg/mL) by improving membrane penetration .
- C4 substituents : Chlorine at C4 reduces activity, but replacement with amino groups (e.g., 4-anilino derivatives) restores potency by enabling hydrogen bonding with DHFR’s active site .
- C6 aryl groups : Para-methyl or methoxy groups on C6 phenyl rings improve antifungal activity (e.g., against Candida albicans) by optimizing hydrophobic interactions .
Q. What computational and experimental approaches validate pyrazolo[3,4-b]pyridine derivatives as selective kinase inhibitors?
- Molecular docking predicts binding modes to FGFR1: The N(1)-H of the pyrazolo[3,4-b]pyridine core forms hydrogen bonds with Ala564 and Glu531, while 2,6-dichloro-3,5-dimethoxyphenyl groups occupy hydrophobic pockets .
- Enzymatic assays : Compound 4a (IC₅₀ = 0.3 nM against FGFR1) shows 1,200-fold selectivity over VEGFR2, confirmed by cellular proliferation assays .
Q. How do QSAR models guide the design of antileishmanial pyrazolo[3,4-b]pyridine derivatives?
- Hydrophobic (log P) and steric (Sterimol L/B₂) parameters dominate activity. Derivatives with log P = 3.5–4.2 and compact substituents (e.g., 3'-diethylaminomethyl) exhibit IC₅₀ values < 0.5 µM against Leishmania amazonensis .
- AM1 semiempirical modeling aligns low-energy conformers with amodiaquine’s structure, identifying critical hydrogen-bonding motifs .
Q. What green chemistry methods enable efficient multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives?
- Meglumine-catalyzed one-pot reactions in aqueous ethanol yield 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives with 85–92% yield . This method avoids toxic solvents and reduces purification steps .
Q. How are pyrazolo[3,4-b]pyridine nucleosides synthesized, and what is their biological significance?
- Glycosylation of 4-chloro derivatives with protected α-halopentofuranoses (e.g., ribofuranosyl chlorides) yields β-D-nucleosides. Walden inversion (SN2 mechanism) ensures stereospecific attachment at N1 .
- Biological activity: 4-Chloro-1-β-D-ribofuranosyl derivatives inhibit L1210 leukemia cell growth (IC₅₀ = 12 µM) by disrupting purine biosynthesis .
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQSKVILVJWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309670 | |
Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-28-0 | |
Record name | 29274-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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